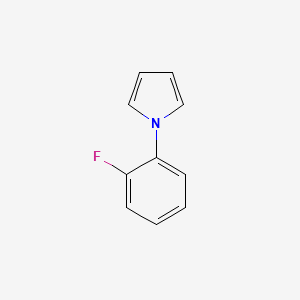

1-(2-fluorophenyl)-1H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLYMAWSPZKOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377619 | |

| Record name | 1-(2-fluorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89096-77-5 | |

| Record name | 1-(2-Fluorophenyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89096-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-fluorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 1-(2-fluorophenyl)-1H-pyrrole

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-fluorophenyl)-1H-pyrrole

Foreword: The Significance of the N-Arylpyrrole Scaffold

The this compound moiety is a cornerstone in modern medicinal chemistry and materials science. As a prominent N-arylpyrrole, its structural motif is integral to a range of pharmacologically active agents, valued for its ability to engage in specific biological interactions. Its synthesis is a critical step in the development of novel therapeutics, including potassium-competitive acid blockers (P-CABs) used for treating acid-related gastrointestinal disorders.[1] This guide provides a comprehensive overview of the principal synthetic routes and rigorous characterization methodologies for this key intermediate, offering field-proven insights for researchers in drug discovery and organic synthesis.

Part 1: Strategic Synthesis of this compound

The successful synthesis of N-arylpyrroles hinges on the strategic selection of a reaction pathway that balances yield, purity, scalability, and economic viability. We will explore and contrast the most reliable and innovative methods for preparing this compound.

Methodology 1: The Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas reaction is a classic and highly effective method for preparing N-substituted pyrroles that are unsubstituted on the pyrrole ring carbons.[2][3][4] The core of this reaction is the acid-catalyzed condensation between a primary amine and 2,5-dialkoxytetrahydrofuran.[5][6]

Causality and Mechanism: The reaction is typically initiated with 2,5-dimethoxytetrahydrofuran. In the presence of an acid catalyst, this precursor undergoes hydrolysis to generate the reactive intermediate, succinaldehyde. The primary amine, in our case 2-fluoroaniline, then engages in a condensation reaction with the 1,4-dicarbonyl intermediate, leading to the formation of the pyrrole ring through cyclization and subsequent dehydration.[7]

Modern Advancements: Traditional protocols often require high temperatures and strong acids, which can lead to product degradation.[4] To circumvent these issues, modern adaptations employ milder catalysts and alternative energy sources. Microwave-assisted organic synthesis (MAOS) has emerged as a superior technique, significantly reducing reaction times from hours to minutes and often improving yields.[2][8][9] Catalysts such as Oxone have been shown to be highly efficient under microwave irradiation.[2][10][11]

Caption: Workflow for the Microwave-Assisted Clauson-Kaas Synthesis.

Experimental Protocol: Microwave-Assisted Clauson-Kaas Synthesis [2]

-

Reagent Preparation: In a microwave-safe reaction vessel, combine 2-fluoroaniline (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and Oxone (potassium peroxymonosulfate, 0.5 mmol).

-

Solvent Addition: Add 5 mL of acetonitrile to the vessel.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 10-15 minutes at a constant temperature of 120°C.

-

Reaction Monitoring: After cooling to room temperature, monitor the reaction's completion by Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase.

-

Workup: Add 20 mL of water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4 v/v) to yield the pure this compound.

Methodology 2: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is arguably the most versatile and widely used method for constructing substituted pyrrole rings.[12] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[13][14]

Causality and Mechanism: The reaction proceeds via the initial formation of a hemiaminal upon nucleophilic attack of the amine (2-fluoroaniline) on one of the carbonyl groups of the 1,4-diketone (e.g., 2,5-hexanedione as a simple precursor). This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step is a dehydration cascade that results in the aromatic pyrrole ring.[13][14] The reaction is typically conducted under neutral or mildly acidic conditions, as strongly acidic environments can favor the formation of furan byproducts.[14]

Modern Advancements: As with the Clauson-Kaas reaction, microwave assistance has been shown to dramatically accelerate the Paal-Knorr synthesis.[8][15] Furthermore, novel ammonia sources like magnesium nitride (Mg₃N₂) can be employed for the synthesis of N-unsubstituted pyrroles, which can then be arylated in a subsequent step.[15]

Caption: General Workflow for the Paal-Knorr Pyrrole Synthesis.

Experimental Protocol: Paal-Knorr Synthesis

-

Reaction Setup: To a solution of 2,5-hexanedione (1.0 mmol) in ethanol (10 mL), add 2-fluoroaniline (1.1 mmol) and a catalytic amount of glacial acetic acid (0.1 mmol).

-

Heating: Heat the mixture to reflux for 4-6 hours, or heat in a microwave reactor at 150°C for 20-30 minutes.

-

Reaction Monitoring: Track the disappearance of the starting materials using TLC.

-

Isolation: Upon completion, cool the reaction mixture and remove the solvent in vacuo.

-

Purification: Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude product by column chromatography or recrystallization.

Methodology 3: Buchwald-Hartwig Amination

For a more modern approach, the Buchwald-Hartwig amination offers a powerful tool for forming C-N bonds.[16] This palladium-catalyzed cross-coupling reaction directly connects an aryl halide (or triflate) with an amine.[17] In this context, it would involve coupling pyrrole with a 2-fluoroaryl halide.

Causality and Mechanism: This reaction operates via a catalytic cycle. A Pd(0) complex undergoes oxidative addition into the aryl halide C-X bond. The resulting Pd(II) complex coordinates the amine (pyrrole). In the presence of a base, the amine is deprotonated, and subsequent reductive elimination from the palladium center forms the desired C-N bond and regenerates the Pd(0) catalyst.[16][17] The success of this reaction is critically dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.[16]

Advantages: This method exhibits exceptional functional group tolerance and a broad substrate scope, making it a go-to strategy for complex molecule synthesis where other methods might fail.[16][18]

Caption: Comparison of Starting Materials for Key Synthetic Routes.

Part 2: Rigorous Characterization of this compound

Confirming the structural integrity and purity of the synthesized this compound is paramount. A multi-technique analytical approach is required for unambiguous characterization.

Spectroscopic and Chromatographic Verification

Caption: Integrated Workflow for Synthesis and Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule.

-

¹H NMR Spectroscopy: This technique provides information about the chemical environment of the hydrogen atoms. The spectrum for this compound is expected to show distinct signals for the aromatic protons on the pyrrole ring and the fluorophenyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrole H-2, H-5 (α-protons) | 6.8 - 7.2 | Triplet (t) |

| Pyrrole H-3, H-4 (β-protons) | 6.2 - 6.4 | Triplet (t) |

| Fluorophenyl Protons | 7.1 - 7.5 | Multiplet (m) |

-

¹³C NMR Spectroscopy: This provides a count of unique carbon atoms and information about their electronic environment.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyrrole C-2, C-5 (α-carbons) | 120 - 125 |

| Pyrrole C-3, C-4 (β-carbons) | 108 - 112 |

| Fluorophenyl C-F | 155 - 160 (Doublet, ¹JCF) |

| Fluorophenyl C-ipso | 128 - 132 |

| Other Fluorophenyl Carbons | 115 - 130 |

-

¹⁹F NMR Spectroscopy: This experiment is essential to confirm the presence and electronic environment of the fluorine atom on the phenyl ring. A single signal is expected in the typical region for aryl fluorides.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak or an internal standard like TMS.

-

Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze coupling patterns to confirm connectivity. Assign all peaks in the ¹H and ¹³C spectra.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, confirming its elemental composition.

-

Expected Result: For this compound (C₁₀H₈FN), the expected monoisotopic mass is approximately 161.06 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million. The mass spectrum will show a prominent molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ depending on the ionization technique used (e.g., EI or ESI).[19]

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (LC-MS or GC-MS).

-

Analysis: Identify the molecular ion peak and compare its mass-to-charge ratio (m/z) with the calculated theoretical value. Analyze fragmentation patterns if tandem MS (MS/MS) is performed.[20][21]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of its chemical bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3050 - 3150 | Phenyl and Pyrrole C-H |

| C=C Stretch (Aromatic) | 1450 - 1600 | Phenyl and Pyrrole Ring Stretching |

| C-N Stretch | 1300 - 1360 | Pyrrole Ring Vibration |

| C-F Stretch | 1100 - 1250 | Strong, characteristic band |

| C-H Out-of-Plane Bend | 740 - 780 | ortho-disubstituted Phenyl pattern |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes to confirm the molecular structure.[22][23][24]

References

-

Kumar, A., & Kumar, S. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. [Link]

-

Kumar, A., & Kumar, S. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. National Institutes of Health (NIH). [Link]

-

ResearchGate. (n.d.). Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and proposed mechanism. [Link]

-

Gullapelli, K., et al. (2018). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. SciSpace. [Link]

-

Gullapelli, K., et al. (2019). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

-

ResearchGate. (n.d.). Asymmetric Paal–Knorr reaction to synthesize N-arylpyrroles. [Link]

-

National Institutes of Health (NIH). (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. [Link]

-

Patsnap Eureka. (n.d.). Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

-

Chem-Station Int. Ed. (2016). Clauson-Kaas Pyrrole Synthesis. [Link]

-

Books. (2016). 17.5. Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering the Synthesis: Key Considerations for 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxaldehyde Production. [Link]

-

Patsnap Eureka. (n.d.). Preparation method of 5-(2-fluorophenyl)-1h-pyrrole-3-carbaldehyde intermediate of vornorazan fumarate. [Link]

-

Thieme. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization (a),.... [Link]

-

ResearchGate. (2019). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. [Link]

-

ResearchGate. (n.d.). FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). [Link]

-

Digital Commons @ Michigan Tech. (1972). Synthesis and mass spectra of N‐aryl‐pyrroles and their chlorination products. [Link]

-

ACS Publications. (n.d.). Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5).... [Link]

- Google Patents. (n.d.). CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. [Link]

-

ACG Publications. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. [Link]

-

Pharmacia. (2024). Microwave-assisted organic synthesis of pyrroles (Review). [Link]

-

PubMed Central. (n.d.). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. [Link]

-

ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Life Science Journal. (n.d.). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

-

National Institutes of Health (NIH). (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

-

Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

-

Supporting Information. (n.d.). [Link]

-

The Royal Society of Chemistry. (n.d.). Pyrrole-Spectral Data-191015. [Link]

-

RSC Publishing. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. [Link]

-

SpectraBase. (n.d.). 1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrole - Optional[13C NMR]. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scispace.com [scispace.com]

- 3. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. books.rsc.org [books.rsc.org]

- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 6. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]

- 9. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 15. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. lifesciencesite.com [lifesciencesite.com]

- 20. "Synthesis and mass spectra of N‐aryl‐pyrroles and their chlorination p" by H. El Khadem, L. A. Kemler et al. [digitalcommons.mtu.edu]

- 21. arkat-usa.org [arkat-usa.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-(2-fluorophenyl)-1H-pyrrole: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 1-(2-fluorophenyl)-1H-pyrrole. In the absence of publicly available experimental spectra for the title compound, this guide leverages high-quality predicted data, corroborated by experimental data from structurally analogous compounds, namely 1-phenylpyrrole, pyrrole, and 2-fluoroaniline. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the identification and characterization of this and similar N-arylpyrrole scaffolds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the N-arylpyrrole motif in a range of biologically active molecules and functional materials. The introduction of a fluorine atom on the phenyl ring can significantly modulate the electronic properties, conformation, and metabolic stability of the molecule. Accurate characterization of its spectroscopic signature is therefore paramount for synthesis confirmation, quality control, and structure-activity relationship (SAR) studies.

This guide provides a detailed examination of the predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra of this compound. The interpretations are grounded in fundamental principles of spectroscopy and are supported by comparative analysis with the known experimental spectra of 1-phenylpyrrole, pyrrole, and 2-fluoroaniline. This approach provides a robust framework for understanding the influence of the 2-fluorophenyl substituent on the spectroscopic characteristics of the pyrrole ring.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the atom numbering used for NMR assignments, is depicted below. The key structural features influencing its spectroscopic data are the aromatic pyrrole ring, the substituted phenyl ring, and the C-F bond.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most informative techniques.

Experimental Protocol for NMR Data Acquisition (General)

A solution of the analyte is prepared in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0 ppm). Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for ¹H, ¹³C{¹H}, and ¹⁹F NMR acquisition.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the pyrrole and phenyl protons. The chemical shifts are influenced by the aromatic ring currents and the electronegativity of the nitrogen and fluorine atoms.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogs

| Proton | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 1-Phenylpyrrole[1][2] | Experimental Chemical Shift (δ, ppm) for Pyrrole[3] | Multiplicity | Coupling Constants (J, Hz) |

| H2, H5 (Pyrrole) | ~7.1 - 7.3 | ~7.08 | ~6.74 | t | J ≈ 2.2 |

| H3, H4 (Pyrrole) | ~6.3 - 6.5 | ~6.35 | ~6.24 | t | J ≈ 2.2 |

| H3' (Phenyl) | ~7.3 - 7.5 | ~7.22 | - | m | - |

| H4' (Phenyl) | ~7.2 - 7.4 | ~7.40 | - | m | - |

| H5' (Phenyl) | ~7.1 - 7.3 | ~7.40 | - | m | - |

| H6' (Phenyl) | ~7.5 - 7.7 | ~7.22 | - | m | - |

Interpretation:

-

Pyrrole Protons: The α-protons (H2, H5) are expected to be downfield from the β-protons (H3, H4) due to their proximity to the electronegative nitrogen atom. This is consistent with the experimental data for both 1-phenylpyrrole and pyrrole itself.[1][2][3] The presence of the fluorophenyl group is predicted to cause a slight downfield shift for all pyrrole protons compared to 1-phenylpyrrole due to its electron-withdrawing nature.

-

Phenyl Protons: The protons on the 2-fluorophenyl ring will exhibit complex multiplets due to both homo- and heteronuclear (¹H-¹⁹F) coupling. The ortho-proton (H6') is expected to be the most downfield due to the combined deshielding effects of the nitrogen and the adjacent fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogs

| Carbon | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 1-Phenylpyrrole[2] | Experimental Chemical Shift (δ, ppm) for Pyrrole |

| C2, C5 (Pyrrole) | ~122 - 124 | ~120.0 | ~118.5 |

| C3, C4 (Pyrrole) | ~110 - 112 | ~110.4 | ~108.2 |

| C1' (Phenyl) | ~128 - 130 (d, J ≈ 10-15 Hz) | ~140.5 | - |

| C2' (Phenyl) | ~158 - 162 (d, J ≈ 240-250 Hz) | ~126.8 | - |

| C3' (Phenyl) | ~116 - 118 (d, J ≈ 20-25 Hz) | ~129.5 | - |

| C4' (Phenyl) | ~129 - 131 (d, J ≈ 8-10 Hz) | ~126.8 | - |

| C5' (Phenyl) | ~124 - 126 (d, J ≈ 3-5 Hz) | ~129.5 | - |

| C6' (Phenyl) | ~126 - 128 | ~126.8 | - |

Interpretation:

-

Pyrrole Carbons: Similar to the proton spectrum, the α-carbons (C2, C5) are downfield from the β-carbons (C3, C4).

-

Phenyl Carbons: The most notable feature is the large one-bond carbon-fluorine coupling constant (¹JCF) for C2', which is characteristic of a fluorine-substituted aromatic carbon. Smaller two-, three-, and four-bond couplings are expected for the other carbons in the phenyl ring. The carbon directly attached to the nitrogen (C1') will also show a small coupling to fluorine.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds.

Table 3: Predicted ¹⁹F NMR Data for this compound and Experimental Data for 2-Fluoroaniline

| Fluorine | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ | Experimental Chemical Shift (δ, ppm) for 2-Fluoroaniline vs. CFCl₃[4] | Multiplicity |

| Phenyl-F | ~ -115 to -125 | ~ -133 | Multiplet |

Interpretation:

The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The predicted chemical shift is in the typical range for a fluorine atom attached to an aromatic ring. The observed multiplicity will be complex due to coupling with the ortho, meta, and para protons of the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition (General)

The IR spectrum can be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet (for solids), a thin film (for liquids), or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Table 4: Predicted Key IR Absorption Bands for this compound and Experimental Data for Analogs

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 1-Phenylpyrrole[5][6] | Experimental Wavenumber (cm⁻¹) for Pyrrole[7] |

| C-H stretching (aromatic) | 3100 - 3000 | 3098, 3077, 3055 | 3100 - 3000 |

| C=C stretching (aromatic) | 1600 - 1450 | 1605, 1466, 1455 | 1530, 1470 |

| C-N stretching | 1350 - 1250 | 1236 | ~1360 |

| C-F stretching | 1250 - 1100 | - | - |

| C-H out-of-plane bending | 800 - 700 | 722, 683 | 740 |

Interpretation:

The IR spectrum is expected to be dominated by absorptions from the aromatic C-H and C=C stretching vibrations. A strong band corresponding to the C-F stretching vibration is a key diagnostic feature for this molecule. The out-of-plane C-H bending bands in the fingerprint region can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for MS Data Acquisition (General)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z).

Table 5: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Interpretation |

| 161 | [M]⁺ | Molecular ion |

| 133 | [M - C₂H₂]⁺ | Loss of acetylene from the pyrrole ring |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

| 66 | [C₄H₄N]⁺ | Pyrrolyl cation |

Interpretation:

The molecular ion peak at m/z 161 is expected to be prominent. Key fragmentation pathways would likely involve the loss of neutral molecules from the pyrrole ring, such as acetylene (C₂H₂), and cleavage of the C-N bond connecting the two rings to give the fluorophenyl and pyrrolyl cations.

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound based on high-quality predicted data, contextualized with experimental data from structurally related compounds. The presented analysis of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data offers a comprehensive reference for the identification and structural elucidation of this compound. The insights into the influence of the 2-fluorophenyl substituent on the spectroscopic properties of the pyrrole moiety are valuable for researchers working with N-arylpyrroles in various fields of chemical science. It is important to note that while predicted data provides a strong foundation, experimental verification is the ultimate standard for structural confirmation.

References

-

BenchChem. (2025). Comparative Spectroscopic Analysis of Pyrrole Isomers: A Guide for Researchers. Retrieved from BenchChem website.[8]

-

Oriental Journal of Chemistry. (2014). Ft-Ir, Ft-Raman and Quantum Chemical Calculations of 1-Phenylpyrrole. 30(2), 631-638.[5]

-

AIP Publishing. (1945). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. The Journal of Chemical Physics, 13(1), 19-35.[7]

-

PubChem. (n.d.). Pyrrole. Retrieved from [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Arkivoc, 2012(5), 1-13.[9]

-

NIST. (n.d.). 1H-Pyrrole, 1-phenyl-. Retrieved from [Link]]

-

NIST. (n.d.). 1H-Pyrrole, 1-phenyl-. Retrieved from [Link]6]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]]

-

MySkinRecipes. (n.d.). 2-Fluoroaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoroaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Phenylpyrrole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

BenchChem. (2025). Spectroscopic Characterization of 2-Phenyl-1H-pyrrole: A Technical Guide. Retrieved from BenchChem website.[10]

-

SpectraBase. (n.d.). 1-Phenyl-1H-pyrrole-2-carbaldehyde - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

- 1. 1-PHENYLPYRROLE(635-90-5) 1H NMR spectrum [chemicalbook.com]

- 2. 1-Phenylpyrrole | C10H9N | CID 12480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Ft-Ir, Ft-Raman and Quantum Chemical Calculations of 1-Phenylpyrrole – Oriental Journal of Chemistry [orientjchem.org]

- 6. 1H-Pyrrole, 1-phenyl- [webbook.nist.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. acgpubs.org [acgpubs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A-Z Guide to Quantum Chemical Calculations for 1-(2-fluorophenyl)-1H-pyrrole: A Whitepaper for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 1-(2-fluorophenyl)-1H-pyrrole, a heterocyclic compound of interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), this document details a complete computational workflow, from initial structure optimization to the analysis of key electronic properties. The insights derived—including optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP)—are critical for understanding the molecule's reactivity, stability, and potential as a pharmacophore. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to accelerate the design and discovery of novel therapeutics.

Introduction: The "Why" and "What"

In the landscape of modern drug discovery, understanding a molecule's fundamental electronic structure is paramount. This compound is a scaffold that appears in various pharmacologically active compounds. The strategic placement of a fluorine atom on the phenyl ring can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties through effects on metabolism, binding affinity, and membrane permeability.

Quantum chemical calculations offer a powerful, cost-effective lens to probe these properties in silico before committing to expensive and time-consuming synthesis. By modeling the molecule at the subatomic level, we can predict its behavior and guide the rational design of more effective drug candidates. This guide will walk through the theoretical underpinnings and practical steps for a robust computational analysis of this specific molecule.

Theoretical Framework: Choosing the Right Tools

The accuracy of any quantum chemical calculation hinges on the chosen theoretical method and basis set. For organic molecules of this nature, Density Functional Theory (DFT) offers a superb balance of computational efficiency and accuracy, capturing the effects of electron correlation which are absent in simpler methods like Hartree-Fock (HF).[1][2]

-

Hartree-Fock (HF) vs. Density Functional Theory (DFT): HF theory approximates the complex interactions between electrons by considering each electron in an average field created by all others.[3] While foundational, it neglects the instantaneous electron-electron correlation, a crucial factor for accurate energy and property prediction. DFT, on the other hand, calculates the total energy based on the system's electron density.[4] It incorporates electron correlation through an exchange-correlation functional, generally providing more accurate results for a comparable computational cost.[1][2]

-

The B3LYP/6-311++G(d,p) Level of Theory: This is a widely-used and well-validated combination for organic molecules.

-

B3LYP: This is a "hybrid" functional that mixes a portion of the exact exchange energy from HF theory with exchange and correlation functionals from DFT.[5] This combination has proven to be highly effective for a vast range of chemical systems.[6][7]

-

6-311++G(d,p): This is a Pople-style basis set. The "6-311" indicates the number of Gaussian functions used to describe the core and valence atomic orbitals. The "++" signifies the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing anions and weak, non-covalent interactions. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing the shape of the electron density, which is essential for modeling chemical bonds accurately.[8][9]

-

The Computational Protocol: A Step-by-Step Workflow

The following protocol outlines a self-validating system for the comprehensive analysis of this compound. This workflow ensures that the final calculated properties are derived from a true, stable molecular conformation.

Step 1: Molecular Structure Input and Pre-optimization

The first step is to build the 3D structure of this compound. This can be done using molecular building software like GaussView, Avogadro, or ChemDraw.[10][11] It is good practice to perform an initial, quick geometry cleanup using a computationally inexpensive force field (like GFN-FF) to obtain a reasonable starting structure for the more demanding quantum mechanical calculations.[10]

Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. This is the most stable conformation of the molecule.[12] Using our chosen B3LYP/6-311++G(d,p) level of theory, the software will iteratively adjust the bond lengths, angles, and dihedrals until the forces on each atom are negligible and the energy has converged to a minimum.[11][13]

Step 3: Vibrational Frequency Analysis

This is a critical validation step.[14] After optimization, a frequency calculation must be performed on the optimized geometry.[15] The results serve two purposes:

-

Verification of a True Minimum: A true energy minimum will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a saddle point, not a stable conformation, and requires further optimization.[14]

-

Prediction of Spectroscopic Data: The calculated frequencies can be used to predict the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[16][17]

Step 4: Calculation of Molecular Properties

Once the optimized, stable structure is confirmed, a host of electronic properties can be calculated using the same level of theory. These properties provide deep insights into the molecule's chemical behavior.

Computational Workflow Diagram

Below is a visual representation of the entire computational protocol.

Caption: Workflow for Quantum Chemical Analysis.

Data Analysis and Interpretation: From Numbers to Insights

Optimized Geometric Parameters

The geometry optimization yields precise values for bond lengths, bond angles, and dihedral angles. These parameters define the molecule's 3D shape, which is fundamental to its interaction with biological targets. The key feature to analyze in this compound is the dihedral angle between the phenyl and pyrrole rings, which dictates the degree of planarity and conjugation between the two aromatic systems.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Atoms Involved | Value (Å or °) |

|---|---|---|

| Bond Lengths | ||

| C(phenyl)-N(pyrrole) | Calculated Value | |

| C-F | Calculated Value | |

| Bond Angles | ||

| C-N-C (in pyrrole) | Calculated Value | |

| C-C-F (in phenyl) | Calculated Value | |

| Dihedral Angle | C(pyrrole)-C(phenyl)-N-C(pyrrole) | Calculated Value |

(Note: Placeholder "Calculated Value" would be replaced with actual output data from the calculation.)

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[18]

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability.[18][19] A smaller gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[18] This is a key parameter in drug design, as it can influence binding affinity and metabolic stability.[20]

Table 2: Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Formula | Value (eV) |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Calculated Value |

| LUMO Energy (E_LUMO) | - | Calculated Value |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Calculated Value |

| Ionization Potential (I) | -E_HOMO | Calculated Value |

| Electron Affinity (A) | -E_LUMO | Calculated Value |

| Chemical Hardness (η) | (I - A) / 2 | Calculated Value |

| Chemical Softness (S) | 1 / (2η) | Calculated Value |

| Electronegativity (χ) | (I + A) / 2 | Calculated Value |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface.[21] It is an invaluable tool for predicting how a molecule will interact with other molecules, such as receptors or enzymes.[22][23] The MEP is color-coded to identify different regions:

-

Red/Yellow (Negative Potential): Electron-rich regions, indicating sites that are attractive to positive charges (electrophiles) or are likely to act as hydrogen bond acceptors.[21]

-

Blue (Positive Potential): Electron-poor regions, indicating sites that are attractive to negative charges (nucleophiles) or are likely to act as hydrogen bond donors.[21]

-

Green (Neutral Potential): Regions of nonpolar character.

For this compound, the MEP map would likely show a negative potential around the fluorine atom and the nitrogen atom's lone pair, identifying them as key sites for intermolecular interactions.[23][24]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[25] It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs.[26] A key output is the analysis of "delocalization corrections," which quantifies the stabilization energy from hyperconjugative interactions (e.g., the interaction between a filled bonding orbital and an empty anti-bonding orbital).[25] This analysis can reveal the extent of electronic communication between the fluorophenyl and pyrrole rings, which is crucial for understanding the substituent effects on reactivity.[27][28]

Logical Relationships of Calculated Properties

The diagram below illustrates how foundational calculations lead to derived properties that inform our understanding of the molecule's potential as a drug candidate.

Caption: From Calculation to Application.

Conclusion

The quantum chemical analysis of this compound provides a detailed, multi-faceted profile of its structural and electronic characteristics. By applying a robust computational protocol centered on DFT at the B3LYP/6-311++G(d,p) level, we can generate reliable data on the molecule's geometry, stability, and reactive sites. The insights from HOMO-LUMO analysis, MEP maps, and NBO calculations serve as a powerful predictive tool in the drug discovery pipeline, enabling scientists to make more informed decisions, prioritize synthetic targets, and ultimately design more potent and specific therapeutic agents. This in silico approach is an indispensable component of modern, rational drug design.

References

-

BragitOff.com. (2022, December 2). What is the difference between DFT and Hartree-Fock method? [Online]. Available: [Link]

-

Dr. H Ismail. (2025, July 6). DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis. YouTube. [Online]. Available: [Link]

-

Rowan University. (n.d.). Running a Geometry Optimization and Frequencies Calculation on Rowan. [Online]. Available: [Link]

-

BragitOff.com. (2025, November 17). TURBOMOLE Tutorial: Geometry Optimization and Vibrational Frequency Analysis using TmoleX GUI. YouTube. [Online]. Available: [Link]

-

Piecuch, P. (2002, April). Density Functional Theory versus the Hartree Fock Method: Comparative Assessment. ResearchGate. [Online]. Available: [Link]

-

Scribd. (n.d.). 5. Computational Methods. [Online]. Available: [Link]

-

Uddin, M. S., et al. (2023). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central. [Online]. Available: [Link]

-

CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. [Online]. Available: [Link]

-

Dr. H Ismail. (2025, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. [Online]. Available: [Link]

-

Wikipedia. (n.d.). Hartree–Fock method. [Online]. Available: [Link]

-

chem.gla.ac.uk. (n.d.). Molecular Electrostatic Potential (MEP). [Online]. Available: [Link]

-

Q-Chem. (n.d.). Chapter 5 Density Functional Theory. [Online]. Available: [Link]

-

ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Online]. Available: [Link]

-

ResearchGate. (n.d.). The calculated FT‐IR spectra of PYR using DFT (a) B3LYP/6‐311G (d, p),... [Online]. Available: [Link]

-

Royal Society of Chemistry. (2021). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. [Online]. Available: [Link]

-

Nash, A. (2019, September 3). Multi-step Geometry Optimization with ORCA. [Online]. Available: [Link]

-

ResearchGate. (n.d.). Frontier molecular orbitals (HOMO and LUMO) diagram. [Online]. Available: [Link]

-

DergiPark. (2020, August 15). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol. [Online]. Available: [Link]

-

Semantic Scholar. (n.d.). Molecular electrostatic potentials : concepts and applications. [Online]. Available: [Link]

-

ResearchGate. (n.d.). Frontier molecular orbitals diagram for HOMO and LUMO. [Online]. Available: [Link]

-

Wikipedia. (n.d.). HOMO and LUMO. [Online]. Available: [Link]

-

Journal of Chemical Education. (2023). A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. [Online]. Available: [Link]

-

ACS Publications. (2001). Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. [Online]. Available: [Link]

-

ResearchGate. (n.d.). Coordination compounds of heterocyclic bases: synthesis, characterization, computational and biological studies. [Online]. Available: [Link]

-

chem.gla.ac.uk. (n.d.). Natural Bond Orbital (NBO) Analysis. [Online]. Available: [Link]

-

ResearchGate. (n.d.). FT-IR and NMR Spectroscopic Investigation and Hybrid Computational DFT/HF Analysis on the Molecular Structure of NSPD. [Online]. Available: [Link]

-

Indian Academy of Sciences. (n.d.). Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. [Online]. Available: [Link]

-

MDPI. (n.d.). A DFT Study on Sc-Catalyzed Diastereoselective Cyclization of 2-Picoline with 1,5-Hexadiene: Mechanism and Origins of Regio- and Stereoselectivity. [Online]. Available: [Link]

-

ResearchGate. (n.d.). The Observed FT-IR and Calculated (B3LYP/6-311++G Level) Frequencies along with their selected assignments of the FPPO molecule. [Online]. Available: [Link]

-

ResearchGate. (n.d.). The observed FT-IR and calculated (B3LYP/6-311++G level) frequencies... [Online]. Available: [Link]

- Liu, P., et al. (2022). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame.

-

International Journal of Scientific Engineering and Research (IJSER). (n.d.). B3LYP-D3/6-311G (d,p) Level of Theory to Explain Corrosion Inhibitive Properties of Five Cationic Gemini Surfactant from Series. [Online]. Available: [Link]

- Research India Publications. (2017). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[. [Online]. Available: http://www.

-

ResearchGate. (n.d.). Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. [Online]. Available: [Link]

-

ResearchGate. (n.d.). Optimized DFT(B3LYP)/6-311++G(d,p) calculated structures for pro-ligand... [Online]. Available: [Link]

-

Ryabinkin, I. G., & Genin, S. N. (2018). Symmetry restoration in quantum chemistry calculations on a quantum computer. arXiv. [Online]. Available: [Link]

-

MDPI. (n.d.). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). [Online]. Available: [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [Online]. Available: [Link]

-

MDPI. (2023, January 13). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. [Online]. Available: [Link]

Sources

- 1. bragitoff.com [bragitoff.com]

- 2. 5.1 Introduction⣠Chapter 5 Density Functional Theory ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 3. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. ijser.in [ijser.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]

- 11. youtube.com [youtube.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. distributedscience.wordpress.com [distributedscience.wordpress.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. ias.ac.in [ias.ac.in]

- 18. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 19. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. MEP [cup.uni-muenchen.de]

- 22. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 23. chemrxiv.org [chemrxiv.org]

- 24. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 25. NBO [cup.uni-muenchen.de]

- 26. dergipark.org.tr [dergipark.org.tr]

- 27. pubs.acs.org [pubs.acs.org]

- 28. mdpi.com [mdpi.com]

The Definitive Guide to the Crystal Structure Analysis of 1-(2-Fluorophenyl)-1H-pyrrole Derivatives: From Synthesis to Supramolecular Architecture

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the Fluorophenyl-Pyrrole Moiety in Medicinal Chemistry

The 1-(2-fluorophenyl)-1H-pyrrole scaffold is a privileged structural motif in modern drug discovery. The strategic incorporation of a fluorine atom onto the phenyl ring profoundly influences the molecule's physicochemical properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2][3] These desirable characteristics have led to the inclusion of fluorinated compounds in a wide array of pharmaceuticals, including anti-inflammatory, antibiotic, and antidepressant drugs.[2] The pyrrole ring, a five-membered aromatic heterocycle, is also a cornerstone in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs.[4]

Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount.[5][6] This knowledge allows for the rational design of more potent and selective drug candidates by elucidating the intricate interplay of intramolecular and intermolecular forces that govern their biological activity. This in-depth technical guide provides a comprehensive workflow for the crystal structure analysis of this compound derivatives, from their synthesis and crystallization to the detailed interpretation of their solid-state architecture.

Part 1: Synthesis and Crystallization - The Foundation of a Successful Crystal Structure Analysis

A high-quality single crystal is the prerequisite for any meaningful X-ray diffraction study.[7] This section outlines the synthetic routes to this compound derivatives and the critical techniques for obtaining diffraction-quality crystals.

Synthetic Pathways to this compound Derivatives

Several established methods can be employed for the synthesis of substituted pyrroles, with the choice of method depending on the desired substitution pattern and the availability of starting materials.

-

Paal-Knorr Synthesis: This is a straightforward and widely used method involving the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-fluoroaniline.[8][9][10] The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal followed by cyclization and dehydration.

-

Hantzsch Pyrrole Synthesis: This multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and an amine (2-fluoroaniline).[7][11][12][13] It offers a versatile route to highly substituted pyrroles.

-

Clauson-Kaas Pyrrole Synthesis: This method utilizes the reaction of a primary amine with 2,5-dialkoxytetrahydrofurans in the presence of an acid catalyst.[14][15][16] It is particularly useful for preparing N-substituted pyrroles.

A specific example is the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, which can be achieved through a multi-step process starting from 2-fluoro acetophenone.[17][18] Another reported synthesis involves the palladium-catalyzed hydrogenation of a precursor to yield the target compound.[16]

The Art and Science of Crystallization

Growing single crystals suitable for X-ray diffraction can be a challenging yet rewarding process. For this compound derivatives, the following methods are recommended for screening:

-

Slow Evaporation: This is often the simplest method. A nearly saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.[7]

-

Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.[7]

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.[7]

Experimental Protocol: Crystallization of a this compound Derivative by Slow Evaporation

-

Purification: Ensure the compound is of high purity (>95%), as impurities can inhibit crystal growth.

-

Solvent Selection: Screen a range of solvents in which the compound has moderate solubility.

-

Solution Preparation: Prepare a nearly saturated solution by dissolving 5-10 mg of the compound in 1-2 mL of the chosen solvent. Gentle heating may be required.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter.

-

Incubation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation. Place the vial in a vibration-free environment at a constant temperature.

-

Monitoring: Observe the vial periodically for crystal growth over several days to weeks.

| Parameter | Rationale |

| Purity | Impurities can disrupt the crystal lattice formation. |

| Solvent | The rate of evaporation and solubility are critical for controlled crystal growth. |

| Concentration | A supersaturated solution is required for nucleation and growth. |

| Temperature | A constant temperature prevents rapid changes in solubility. |

| Vibration | Mechanical disturbances can lead to the formation of multiple small crystals instead of a single large one. |

Part 2: The Core of the Analysis - Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, the next step is to determine its three-dimensional structure using X-ray diffraction. The overall workflow is depicted below.

Caption: Experimental workflow for crystal structure analysis.

Data Collection

A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[19]

Data Processing

The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted reflections. This data is then corrected for various experimental factors.

Structure Solution and Refinement

The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods, often implemented in software like SHELXT.

The initial atomic model is then refined against the experimental data using a least-squares procedure, commonly with software such as SHELXL. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

Part 3: Interpreting the Crystal Structure - A Case Study

To illustrate the detailed analysis of a this compound derivative, we will examine the crystallographic data of a closely related compound, 4-[2-(4-fluorophenyl)-1H-pyrrol-3-yl]pyridine. While the phenyl substitution is at the 4-position in this example, the principles of analysis are directly applicable.

Crystallographic Data and Molecular Geometry

The fundamental crystallographic data provides a snapshot of the crystal's basic building blocks.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₁FN₂ |

| Formula Weight | 238.26 |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 9.2966 (7) |

| b (Å) | 8.1966 (5) |

| c (Å) | 30.5738 (19) |

| V (ų) | 2329.7 (3) |

| Z | 8 |

| R-factor | 0.042 |

| Data obtained from CCDC deposition for a related structure. |

The molecular structure reveals the spatial arrangement of the atoms and the conformation of the molecule in the solid state. A key feature is the relative orientation of the aromatic rings. In this example, the pyrrole ring forms dihedral angles of 33.19 (9)° and 36.33 (10)° with the pyridine and 4-fluorophenyl rings, respectively. This non-planar conformation is a common feature in such multi-ring systems and has significant implications for how the molecule packs in the crystal and interacts with biological targets.

Supramolecular Architecture and Intermolecular Interactions

The crystal packing is stabilized by a network of non-covalent interactions. In the case of the example compound, a prominent N-H···N hydrogen bond links the molecules into chains.

For this compound derivatives, the fluorine atom plays a crucial role in directing the crystal packing through various weak interactions, such as C-H···F, C-F···π, and F···F interactions.[1] The presence and nature of these interactions are critical for understanding the solid-state properties of the material and can be visualized and quantified using Hirshfeld surface analysis.

Caption: Key intermolecular interactions in fluorophenyl-pyrrole derivatives.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[3] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a typical this compound derivative, the fingerprint plot would likely show significant contributions from H···H, C···H, and F···H contacts, quantifying the prevalence of these interactions in the crystal packing.[8]

Conclusion: From Molecular Blueprint to Rational Drug Design

The crystal structure analysis of this compound derivatives provides an atomic-level blueprint of these medicinally important molecules. This detailed structural information is not merely an academic exercise; it is a critical component of modern, structure-based drug design. By understanding the precise geometry and the subtle non-covalent interactions that govern the solid-state architecture, researchers can make informed decisions in the design of new analogues with improved efficacy, selectivity, and pharmacokinetic profiles. The integration of synthesis, crystallization, and state-of-the-art crystallographic analysis, as outlined in this guide, empowers scientists to unlock the full potential of the this compound scaffold in the development of next-generation therapeutics.

References

-

Role of Fluorine Interactions in the Solid State Structure and Photophysical Properties of 3,5-Disubstituted-2-(2′-pyridyl)pyrrole Pd(II) Complexes. (2025). ResearchGate. Retrieved from [Link]

-

Guide for crystallization. (n.d.). University of Bordeaux. Retrieved from [Link]

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google.

-

Intermolecular Interactions of Organic Fluorine Seen in Perspective. (2022). Crystal Growth & Design. Retrieved from [Link]

-

Intermolecular Interactions of Trichloromethyl Group in the Crystal State, the Case of 2-Trichloromethyl-3H-4-quinazoline Polymorphs and 1-Methyl-2-trichloroacetylpyrrole–Hirshfeld Surface Analysis of Chlorine Halogen Bonding. (n.d.). Crystal Growth & Design. Retrieved from [Link]

-

Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. (n.d.). MDPI. Retrieved from [Link]

-

Hantzsch pyrrole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis. (2025). Organic Letters. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. (n.d.). PubMed Central. Retrieved from [Link]

-

Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (n.d.). PubMed Central. Retrieved from [Link]

-

Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. (n.d.). Springer. Retrieved from [Link]

-

5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

-

4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine. (n.d.). PubMed Central. Retrieved from [Link]

-

Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. (n.d.). Arkivoc. Retrieved from [Link]

-

Clauson-Kaas Pyrrole Synthesis. (2016). Chem-Station. Retrieved from [Link]

-

Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (2025). NIH. Retrieved from [Link]

-

X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University. Retrieved from [Link]

-

Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (2019). PubMed. Retrieved from [Link]

-

17.5. Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. (2016). Books. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. (n.d.). PubMed Central. Retrieved from [Link]

-

Crystal structure refinement with SHELXL. (n.d.). PubMed Central. Retrieved from [Link]

-

Clauson Kaas Pyrrole Synthesis Catalyzed by Acidic Ionic Liquid under Microwave Irradiation. (n.d.). ResearchGate. Retrieved from [Link]

-

User guide to crystal structure refinement with SHELXL. (n.d.). Reza Latifi. Retrieved from [Link]

-

Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved from [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved from [Link]

-

Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. (n.d.). MDPI. Retrieved from [Link]

-

(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). ResearchGate. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]

-

Visualizing Crystal Interactions. (2025). CCDC. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). A-Z of Materials. Retrieved from [Link]

-

Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. (n.d.). PubMed Central. Retrieved from [Link]

-

Single-Crystal Diffraction. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

-

X-ray data processing. (n.d.). PubMed Central. Retrieved from [Link]

- Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (n.d.). Google Scholar.

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

- US20210053911A1 - Process of Fluorinating Inorganic or Organic Compounds by Direct ... - Google Patents. (n.d.). Google Patents.

- CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents. (n.d.). Google Patents.

-

Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. (n.d.). PubMed Central. Retrieved from [Link]

- Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents. (n.d.). Google Patents.

-

New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. (2020). Crystal Growth & Design. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. unifr.ch [unifr.ch]

- 7. Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Buy 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 1240948-77-9 [smolecule.com]

- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 17. 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermochemical Properties of 1-(2-Fluorophenyl)-1H-pyrrole: A Methodological and Computational Approach

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the key thermochemical properties of 1-(2-fluorophenyl)-1H-pyrrole, a heterocyclic compound of significant interest in medicinal chemistry. Recognizing the critical role of thermodynamic data in drug development, process safety, and computational modeling, this document outlines a dual approach combining rigorous experimental methodologies with high-accuracy computational chemistry. We detail the protocols for determining the standard molar enthalpy of formation using rotating-bomb combustion calorimetry, the enthalpy of sublimation via the transpiration method, and heat capacity through differential scanning calorimetry (DSC). Concurrently, a robust computational protocol employing the G3(MP2)//B3LYP quantum chemical method is described for the ab initio calculation of these properties. While a complete experimental dataset for the title compound is not presently available in the literature, this guide establishes the definitive workflow for its acquisition and leverages available data for the isomeric 1-(4-fluorophenyl)-1H-pyrrole as a benchmark for comparison and validation. This document is intended to serve as a practical and authoritative resource for researchers and scientists engaged in the characterization of novel pharmaceutical compounds.

Introduction

N-aryl pyrroles substituted with fluorine represent a privileged scaffold in modern drug discovery, forming the core of various therapeutic agents. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability. This compound is a prototypical example of this class. A deep understanding of its thermochemical properties is not merely academic; it is fundamental to the entire drug development lifecycle.

-

Standard Enthalpy of Formation (ΔfH°): This value is a direct measure of a molecule's thermodynamic stability. It is indispensable for calculating reaction enthalpies, assessing potential thermal hazards in scale-up synthesis, and understanding energetic strain.[1][2]

-

Enthalpy of Vaporization/Sublimation (ΔvapH°/ΔsubH°): This property governs the transition between condensed and gaseous phases and is crucial for purification processes (distillation, sublimation), formulation (drying), and understanding intermolecular forces.[3][4]

-

Heat Capacity (Cp): Knowledge of a substance's heat capacity is essential for chemical engineering calculations, designing safe and efficient heating and cooling processes, and for deriving other thermodynamic functions like entropy and enthalpy at various temperatures.[5][6][7]

This guide provides the scientific rationale and detailed protocols necessary to obtain these critical data points, ensuring a foundation of scientific integrity and accuracy.

Synthesis and Purity Assessment: The Prerequisite for Accuracy

Thermochemical measurements are exquisitely sensitive to impurities. Therefore, the synthesis and rigorous purification of the target compound are the foundational steps upon which all subsequent data rely. While numerous synthetic routes to N-aryl pyrroles exist, a common and effective method involves a coupling reaction.

Illustrative Synthetic Protocol (Paal-Knorr Synthesis)

A plausible and widely used route is the Paal-Knorr synthesis, reacting 2-fluoroaniline with 2,5-dimethoxytetrahydrofuran under acidic conditions.

-

To a solution of 2-fluoroaniline (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.05 eq).

-

Heat the mixture to reflux (approx. 118 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product should be purified via column chromatography on silica gel to achieve a purity of >99.5%.

Purity Validation

The purity of the final product must be unequivocally confirmed before any thermochemical analysis.

-

HPLC/GC Analysis: To confirm >99.5% purity.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To verify the chemical structure and identify any residual solvents or structural isomers.

-

Mass Spectrometry (MS): To confirm the molecular weight.[8]

-

Elemental Analysis: To confirm the elemental composition (C, H, N).

Part I: Experimental Determination of Thermochemical Properties

The following sections detail the gold-standard experimental techniques for determining the core thermochemical properties of this compound.

Standard Molar Enthalpy of Formation (ΔfHₘ°(cr)) by Rotating-Bomb Calorimetry

The standard molar enthalpy of formation is derived from the experimentally determined enthalpy of combustion (ΔcHₘ°). For organofluorine compounds, a specialized rotating-bomb calorimeter is mandatory.

Causality Behind Experimental Choice: A static bomb is insufficient for fluorine-containing compounds. The primary combustion product, hydrogen fluoride (HF) gas, is highly corrosive and must be dissolved in water to form a uniform aqueous solution of hydrofluoric acid for accurate analysis. The rotating mechanism of the bomb ensures complete dissolution and thermal equilibrium.[9][10]

Experimental Protocol:

-

Calibration: Calibrate the calorimeter by performing at least five combustion experiments with a certified benzoic acid standard. This determines the energy equivalent (ε_calor) of the calorimeter.

-

Sample Preparation: Press a pellet of this compound of known mass (approx. 0.5 g). Place it in a silica crucible. A known mass of a paraffin oil auxiliary substance is added to ensure complete combustion.

-

Bomb Setup: Add 10 mL of distilled water to the bomb. Place the crucible inside, attach a platinum ignition wire, and seal the bomb.

-